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Compound Name: (-)-Scopolamine methyl bromide

Cat. No.: B10763339 Get Quote

An In-depth Technical Guide to the Chemical Structure of (-)-Scopolamine Methyl Bromide

Executive Summary
(-)-Scopolamine methyl bromide, also known as methscopolamine bromide, is a peripherally

acting muscarinic antagonist derived from the naturally occurring tropane alkaloid, (-)-

scopolamine. Structurally, it is a quaternary ammonium salt, a modification that imparts a

permanent positive charge and significantly limits its ability to cross the blood-brain barrier. This

key feature confines its anticholinergic activity primarily to the peripheral nervous system,

making it a valuable agent for treating conditions such as peptic ulcers and gastrointestinal

spasms without the central nervous system side effects associated with its parent compound.

This guide provides a detailed elucidation of its chemical structure, stereochemistry,

physicochemical properties, and the analytical methodologies required for its characterization,

aimed at researchers, scientists, and professionals in drug development.

Introduction: From Natural Alkaloid to Targeted
Therapeutic
Scopolamine is a tropane alkaloid that can be extracted from various plants of the Solanaceae

family, such as Hyoscyamus niger (henbane) and Duboisia myoporoides.[1] For centuries,

these plants have been known for their medicinal and psychoactive properties. The therapeutic

utility of scopolamine itself is often limited by its significant central nervous system effects,
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including sedation, amnesia, and delirium, which arise from its ability to cross the blood-brain

barrier and antagonize muscarinic acetylcholine receptors in the brain.[2]

The development of (-)-scopolamine methyl bromide was a direct result of synthetic efforts to

mitigate these central effects. By reacting the tertiary amine of scopolamine with methyl

bromide, a quaternary ammonium salt is formed.[3] This structural modification is the

cornerstone of its pharmacological profile. The resulting permanent positive charge on the

nitrogen atom dramatically increases the molecule's polarity, thereby preventing its passage

into the central nervous system. This allows the molecule to act as a selective peripheral

anticholinergic agent, inhibiting gastrointestinal motility and reducing gastric acid secretion with

a markedly improved side-effect profile.[2][3]

Elucidation of the Core Chemical Structure
The structure of (-)-scopolamine methyl bromide is complex, comprising a rigid tricyclic core,

a specific stereochemical configuration, and an ester side chain. The quaternization of the

nitrogen atom is the defining feature that differentiates it from its parent compound.

Systematic Nomenclature and Stereochemistry
The unambiguous chemical identity of a chiral molecule is defined by its systematic IUPAC

name, which specifies the precise spatial arrangement of every atom. The IUPAC name for (-)-
scopolamine methyl bromide is [(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-

azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide.[3]

This nomenclature precisely defines the absolute configuration at each of the chiral centers

within the molecule, which is critical for its specific interaction with muscarinic receptors. The

naturally occurring and biologically active form is the levorotatory (-) isomer.

Core Molecular Components
The structure can be deconstructed into three primary components:

The Scopine Ring System: This is a rigid, tricyclic amine featuring a tropane skeleton with an

epoxide bridge between carbons 6 and 7. This 6β,7β-epoxy-1αH,5αH-tropane structure

creates a conformationally constrained framework.
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The Tropic Acid Moiety: The hydroxyl group at the C-3 position of the scopine ring is

esterified with tropic acid. Specifically, it is the (S)-(-)-tropic acid enantiomer, which

contributes a critical chiral center to the molecule.[4]

The Quaternary Ammonium Center: The nitrogen atom of the tropane ring (position N-8 in

scopolamine) is methylated to form a quaternary ammonium cation, specifically a 9,9-

dimethyl-9-azoniatricyclo cation. This methylation is the key to its peripheral selectivity.[5]

The bromide ion (Br⁻) serves as the counter-ion.

The diagram below illustrates the connectivity and key functional groups of the molecule.

Caption: Key components of (-)-Scopolamine Methyl Bromide.

Physicochemical and Spectroscopic Profile
The identity and purity of (-)-scopolamine methyl bromide are confirmed through its distinct

physical properties and spectroscopic signatures.

Physicochemical Properties
The key physicochemical data for (-)-scopolamine methyl bromide are summarized in the

table below. Its high water solubility and low logP value are direct consequences of its ionic,

quaternary ammonium structure.
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Property Value Source(s)

Molecular Formula C₁₈H₂₄BrNO₄ [3]

Molecular Weight 398.29 g/mol [3]

Appearance
White, odorless crystalline

powder
[2][6]

CAS Number 155-41-9 [3]

Melting Point ~225 °C (with decomposition) [2][3]

Solubility

Freely soluble in water (~50

mg/mL); slightly soluble in

alcohol

[2][3]

Specific Optical Rotation
[α]²⁵/D: -21° to -26° (c=5 in

H₂O)
[6][7]

logP -2.58 [3]

Spectroscopic Signatures
Spectroscopic analysis provides a fingerprint for the molecule, allowing for unambiguous

structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption

bands. A strong, broad absorption is expected around 3400 cm⁻¹ due to the O-H stretching

of the hydroxyl group. A sharp, strong peak around 1730 cm⁻¹ corresponds to the C=O

stretching of the ester group. The C-O stretching of the ether (epoxide) and ester groups will

appear in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching from the phenyl ring

will be visible around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.[8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides

detailed information about the proton environment. Key expected signals include:

Aromatic Protons: A multiplet between 7.3-7.5 ppm corresponding to the five protons of

the phenyl ring.[9]
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Ester-linked Proton (H3): A signal around 5.1 ppm, corresponding to the proton on the

carbon bearing the ester.[9]

N-Methyl Protons: Two distinct singlets for the diastereotopic methyl groups on the

quaternary nitrogen, appearing further downfield than in the parent tertiary amine due to

the positive charge.

Hydroxymethyl Protons: Signals for the -CH₂OH group's protons.

Tropane Ring Protons: A complex series of signals in the aliphatic region (1.5-4.0 ppm)

corresponding to the protons on the rigid tricyclic core.[9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum confirms the

carbon skeleton. Key resonances include the ester carbonyl carbon (~170 ppm), aromatic

carbons (125-140 ppm), and the carbons attached to the quaternary nitrogen, which are

shifted downfield.[5]

Mass Spectrometry (MS): As a salt, analysis is typically performed on the cation

(C₁₈H₂₄NO₄⁺). The molecular ion peak for the cation would be observed at m/z 318. The

fragmentation pattern would likely involve the loss of the tropic acid side chain, leading to

characteristic fragments of the scopine core.[10]

Experimental Workflow for Structural Verification
and Purity Analysis
Ensuring the identity, purity, and stereochemical integrity of an active pharmaceutical ingredient

is paramount. A robust analytical workflow is essential for quality control in research and

manufacturing settings. The United States Pharmacopeia (USP) provides a standardized

monograph for this purpose.[6][11][12]
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Analytical Workflow for (-)-Scopolamine Methyl Bromide

HPLC Details (USP Method)

Chiral Separation

Structural Confirmation

Test Sample
(-)-Scopolamine Methyl Bromide)

Step 1: HPLC Analysis
(Purity & Assay)

Step 2: Chiral HPLC
(Enantiomeric Purity)

Confirms chemical purity

Column: L1 (C18)
Detector: UV 210 nm

Assay: 97.0% - 103.0%
Impurity Limit: <0.5% total

Step 3: Spectroscopic ID
(IR, NMR, MS)

Confirms stereochemical integrity

Column: Chiral phase (e.g., cyclodextrin)
Purpose: Quantify (+) enantiomer

Verified Compound
(Identity, Purity, Stereochemistry)

Confirms molecular structure

IR: Match to reference standard
NMR/MS: Confirm connectivity & mass

Workflow for identity and purity confirmation.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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